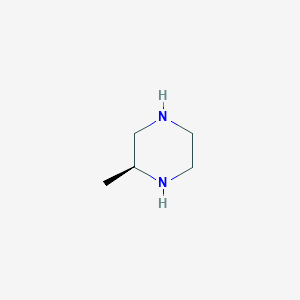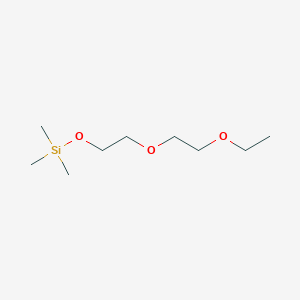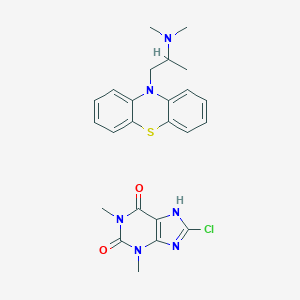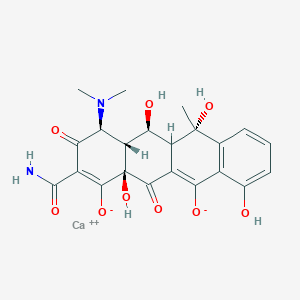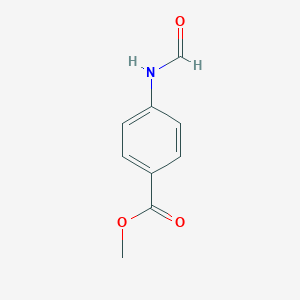
Pemptoporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pemptoporphyrin is a type of porphyrin that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of pemptoporphyrin involves the production of reactive oxygen species (ROS) upon exposure to light. This compound absorbs light energy, which causes it to undergo a photochemical reaction that generates ROS. These ROS can then react with cellular components, such as lipids, proteins, and DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using pemptoporphyrin in lab experiments is its high photodynamic activity, which makes it an effective photosensitizer. This compound is also relatively stable and can be synthesized in large quantities. However, there are some limitations to using this compound in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
将来の方向性
Future research on pemptoporphyrin could focus on improving its solubility in aqueous solutions, reducing its toxicity to normal cells, and developing new methods for its synthesis. Other potential directions for research include exploring the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, and investigating its potential applications in other areas, such as antimicrobial therapy and diagnostic imaging.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of photodynamic therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new and effective therapies for various diseases.
合成法
Pemptoporphyrin can be synthesized using different methods, including the reaction of pyrrole with aldehydes or ketones, the reaction of pyrrole with acyl chlorides, and the reaction of pyrrole with alkenes. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps. One of the most commonly used methods for synthesizing this compound is the reaction of pyrrole with acyl chlorides in the presence of a Lewis acid catalyst.
科学的研究の応用
Pemptoporphyrin has potential applications in scientific research, particularly in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that uses photosensitizing agents, such as this compound, to produce reactive oxygen species that can kill cancer cells. This compound has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.
特性
CAS番号 |
17468-11-0 |
|---|---|
分子式 |
C32H32N4O4 |
分子量 |
536.6 g/mol |
IUPAC名 |
3-[18-(2-carboxyethyl)-7-ethenyl-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C32H32N4O4/c1-6-21-17(3)25-12-20-11-16(2)24(33-20)13-26-18(4)22(7-9-31(37)38)29(35-26)15-30-23(8-10-32(39)40)19(5)27(36-30)14-28(21)34-25/h6,11-15,33-34H,1,7-10H2,2-5H3,(H,37,38)(H,39,40) |
InChIキー |
DKAGEROMGGJASM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C |
正規SMILES |
CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



